2-ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one
Description
2-Ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a six-membered heterocyclic core with a ketone group at position 4 and alkyl substituents at positions 2 (ethyl) and 6 (isopropyl). Pyrimidinones are pivotal in medicinal and agrochemical research due to their structural versatility and bioactivity. Its alkyl substituents likely enhance lipophilicity, influencing solubility and membrane permeability, which are critical for pharmacokinetic properties .
Properties
IUPAC Name |
2-ethyl-4-propan-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-8-10-7(6(2)3)5-9(12)11-8/h5-6H,4H2,1-3H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHBKGSPEPCORR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=O)N1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with isopropylamine in the presence of a base, followed by cyclization with formamide. The reaction conditions usually require heating and the use of solvents like ethanol or methanol to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organolithium reagents in tetrahydrofuran (THF) at low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the pyrimidine ring.
Scientific Research Applications
2-ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound’s structural analogs vary in substituent type and position, significantly altering physicochemical and biological properties. Key comparisons include:
Key Observations:
- Alkyl vs. Functional Groups: The target compound’s ethyl and isopropyl groups contrast with electronegative substituents (e.g., CF₃ in CAS 2557-79-1), which may reduce metabolic stability but improve membrane permeability .
- Thieno-Fused Derivatives: Thieno[2,3-d]pyrimidin-4(3H)-ones () exhibit enhanced planarity and π-stacking capacity, favoring DNA intercalation in antitumor agents. The absence of a thieno ring in the target compound likely reduces such interactions .
- Sulfanyl groups () may confer antioxidant or metal-chelating activity .
Biological Activity
2-Ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of 2-ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one, supported by recent research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 2-ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzymes essential for cell wall synthesis, leading to cell lysis.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one | Staphylococcus aureus | 16 µg/mL |
| 2-Ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one | Escherichia coli | 32 µg/mL |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vitro studies showed that 2-ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential therapeutic role in treating inflammatory diseases.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 50 |
| IL-6 | 300 | 75 |
Anticancer Activity
Recent studies have explored the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cells. In a study involving various cancer cell lines, it was found that the compound inhibited cell proliferation and induced apoptosis via the mitochondrial pathway.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
Structure–Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is often influenced by their structural features. The SAR analysis indicates that modifications at specific positions on the pyrimidine ring can enhance potency and selectivity against targeted biological pathways. For instance, substituents at the 2 and 6 positions significantly affect the compound's binding affinity to target enzymes.
Case Studies
- Antimicrobial Screening : A comprehensive screening of various pyrimidine derivatives, including 2-ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one, against a panel of pathogens revealed promising results, with activity against resistant strains of bacteria.
- Inflammation Model : In vivo studies using animal models of inflammation demonstrated that treatment with this compound resulted in reduced edema and inflammatory markers, showcasing its potential as an anti-inflammatory agent.
- Cancer Research : Clinical trials are underway to evaluate the efficacy of this compound in combination therapies for cancer treatment, focusing on its synergistic effects with existing chemotherapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
